(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a benzothiazole-derived compound characterized by a Z-configuration at the carbamoyl linkage. Its structure integrates a 6-methyl-substituted benzothiazole core, a 2-methoxyethyl group at the N3 position, and a methyl benzoate moiety at the para position of the phenyl ring.
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-4-9-16-17(12-13)27-20(22(16)10-11-25-2)21-18(23)14-5-7-15(8-6-14)19(24)26-3/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFDSIYCAKKENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 378.45 g/mol
- CAS Number : 1173575-66-0
Structural Features
The compound consists of a benzo[d]thiazole moiety linked to a carbamate group, which is characteristic of many bioactive compounds. The presence of methoxy and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Efficacy Against Bacteria
The compound was tested against various bacterial strains, showing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL |
| Bacillus cereus | 0.008 mg/mL |
The results indicate that this compound exhibits superior activity compared to traditional antibiotics such as ampicillin .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
These findings suggest that the compound could be a candidate for developing new antifungal agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound binds to essential enzymes or receptors, disrupting normal cellular functions and leading to cell death or growth inhibition.
Study on Antibacterial Efficacy
In a recent study published in Pharmaceutical Research, researchers evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The study found that this compound exhibited an MIC lower than many conventional antibiotics against several resistant bacterial strains, indicating its potential as a novel therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other benzo[d]thiazole derivatives to assess their biological activities:
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| (Z)-methyl 4-((3-(2-methoxyethyl)-6-methyl...) | 0.004 | Antibacterial |
| 6-methoxy-2-(4-methoxyphenyl)benzo[d]thiazole | 0.020 | Antibacterial |
| 4-methoxybenzoic acid | >0.100 | Weakly active |
This table illustrates that this compound has superior antibacterial properties compared to some structurally similar compounds.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
- Substituent Diversity : The target compound’s 2-methoxyethyl and methyl benzoate groups distinguish it from halogenated (e.g., bromo, chloro) or heterocyclic (e.g., triazole, chromen) analogs. These substituents likely enhance solubility compared to halogenated derivatives .
- Stereochemistry: The Z-configuration at the carbamoyl linkage may influence binding affinity in biological systems, a feature absent in non-stereospecific analogs like those in Table 1 .
Key Observations :
- Common Techniques: Recrystallization (ethanol/water) and TLC/GC for purity are standard across benzothiazole derivatives .
Key Observations :
- Mechanistic Differences : Unlike halogenated derivatives (apoptosis inducers), the methyl benzoate group may favor topoisomerase inhibition, a mechanism seen in other ester-containing benzothiazoles .
Q & A
Q. How can this compound be leveraged in material science or environmental chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
